molecular formula C₁₉H₁₅NO₄ B1146966 cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid CAS No. 69160-56-1

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid

Cat. No. B1146966
CAS RN: 69160-56-1
M. Wt: 321.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclopropane-based compounds, including ones similar to our compound of interest, often involves methods that ensure the formation of the cyclopropane ring with desired substituents. For example, the total synthesis of cis-cyclopropane fatty acids demonstrates a systematic approach, starting from cyclopropenation of alkynes and leading to the desired cis configuration through several reaction steps, including chromatographic resolution and olefination reactions (Shah, White, & Williams, 2014).

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acid derivatives is characterized by X-ray diffraction methods, revealing details about conformation and crystal structure. For instance, studies on related compounds show that the carboxyl group approaches a bisecting conformation, indicating interactions between the carbonyl group and the cyclopropane ring, which can be crucial for understanding the behavior of "cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid" (Korp, Bernal, & Fuchs, 1983).

Chemical Reactions and Properties

Cyclopropane compounds undergo a variety of chemical reactions, reflecting their rich chemical properties. The stereochemistry and chiral aspects significantly influence their reactions and potential for synthesis of complex molecules. For example, the stereospecific synthesis of cis-2-alkenylcyclopropane carboxylic acids illustrates the importance of stereochemistry in accessing different molecular frameworks (Cameron & Knight, 1985).

Physical Properties Analysis

The physical properties of cyclopropanecarboxylic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related compounds, like the inclusion compounds of cyclopropane-1,2-dicarboxylic acid hosts, shed light on how molecular arrangements affect physical properties (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).

Chemical Properties Analysis

The chemical properties of "cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid" can be inferred from related studies on cyclopropanecarboxylic acids. These studies reveal how substituents affect acidity, electron density, and reactivity. For example, the analysis of substituent effects in ionization shows how different groups impact the pKa values, indicating the influence of molecular structure on chemical behavior (Kusuyama, 1979).

Scientific Research Applications

Biological Activity and Health Implications

Research on related isomers and compounds has shown significant biological activities, including effects on lipid metabolism, cancer, obesity, and inflammation. For example, conjugated linoleic acid (CLA), with its various isomers, has been studied for its anticancer, anti-obesity, and anti-inflammatory properties. CLA's isomers, such as cis-9,trans-11 and trans-10,cis-12, have been found to modulate body composition, reduce adiposity, and impact insulin sensitivity, with potential implications for managing conditions like obesity and diabetes (Jun Ho Kim et al., 2016).

Anti-cancer Mechanisms

The anti-cancer effects of CLA isomers, specifically targeting mechanisms such as apoptosis and lipid metabolism regulation, highlight the potential of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid and its related compounds in cancer therapy. Studies have shown that certain isomers can decrease the incidence of cancer in animal models, suggesting a promising area for further research in human cancer treatment and prevention (Nirvair S. Kelley et al., 2007).

Modulation of Body Composition and Lipid Profile

The impact of related compounds on body composition and lipid profiles has been a subject of significant interest. Research has indicated that CLA can lead to a reduction in body fat mass and alterations in lipid metabolism, though results vary among studies and the mechanisms remain to be fully elucidated. This suggests potential applications in dietary supplements and functional foods aimed at improving body composition and metabolic health (A. Baddini Feitoza et al., 2009).

Inflammatory and Immune Responses

The role of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid related compounds in modulating inflammatory and immune responses has also been explored. For instance, CLA has been identified to exhibit anti-inflammatory effects, particularly in the context of colonic inflammation, by modulating eicosanoid synthesis and activating peroxisome proliferator-activated receptors (PPARs). This indicates potential for dietary strategies targeting inflammation-related conditions such as inflammatory bowel disease (J. Bassaganya-Riera et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes studying the precautions that need to be taken while handling the compound.


Future Directions

This involves studying the potential future applications of the compound. It could include potential uses in medicine, industry, etc.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-13-10-19(13,18(23)24)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,23,24)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJCCJTWOLBUSW-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12456579

CAS RN

69160-56-1
Record name 2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid
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